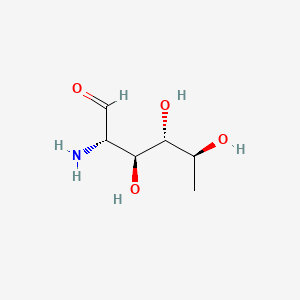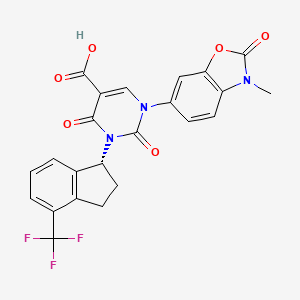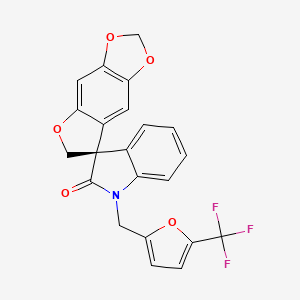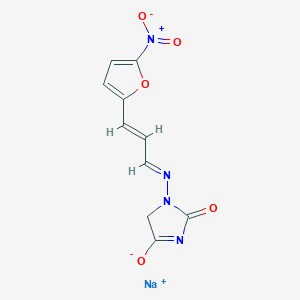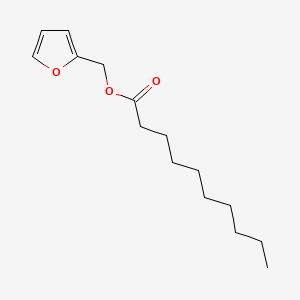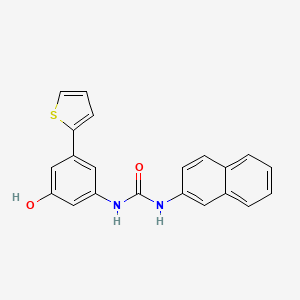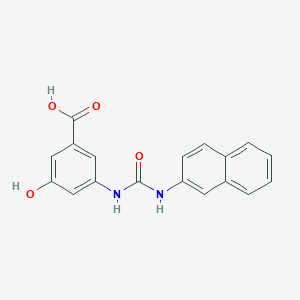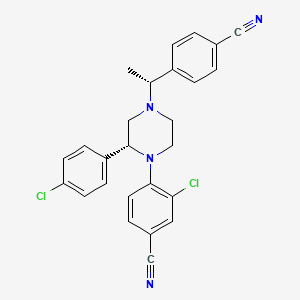
Giminabant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Giminabant is a cannabinoid receptor antagonist (veterinary use).
Applications De Recherche Scientifique
1. Metabolic Risk Factors in Overweight Patients
Rimonabant, a selective cannabinoid-1 receptor blocker, has demonstrated effectiveness in reducing body weight and improving cardiovascular risk factors in obese patients. A study titled "Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia" by Després et al. (2005) in The New England Journal of Medicine highlighted its potential in managing metabolic risk factors, including adiponectin levels in overweight or obese patients with dyslipidemia (Després, Golay, & Sjöström, 2005).
2. Obesity-Associated Hepatic Steatosis
A study by Gary-Bobo et al. (2007) in Hepatology examined the effects of rimonabant on obesity-associated hepatic steatosis and related features of metabolic syndrome. The research demonstrated rimonabant's role in reducing hepatic steatosis and improving features like inflammation and dyslipidemia in obese rats, suggesting its clinical applications in treating obesity-associated liver diseases (Gary-Bobo et al., 2007).
3. Management of Cardiometabolic Risk Factors
Studies have shown that rimonabant is effective in managing multiple cardiometabolic risk factors, including abdominal obesity and smoking. Gelfand and Cannon (2006) in the Journal of the American College of Cardiology reported that rimonabant 20 mg led to greater weight loss, reduction in waist circumference, and favorable changes in serum lipid levels and glycemic control (Gelfand & Cannon, 2006).
4. Impact on Cardiometabolic Risk in Diabetic Patients
Rimonabant was found to improve cardiovascular and metabolic risk factors in overweight or obese patients with type 2 diabetes. The study "Efficacy and tolerability of rimonabant in overweight or obese patients with type 2 diabetes" by Scheen et al. (2006) in The Lancet highlighted its efficacy in reducing body weight and improving HbA1c and other cardiovascular risk factors in diabetic patients (Scheen, Finer, Hollander, Jensen, & Van Gaal, 2006).
Propriétés
Numéro CAS |
890033-57-5 |
|---|---|
Nom du produit |
Giminabant |
Formule moléculaire |
C26H22Cl2N4 |
Poids moléculaire |
461.39 |
Nom IUPAC |
3-chloro-4-((R)-2-(4-chlorophenyl)-4-((R)-1-(4-cyanophenyl)ethyl)piperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1 |
Clé InChI |
GTOMRUVXHAYDFH-DWXRJYCRSA-N |
SMILES |
N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Giminabant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



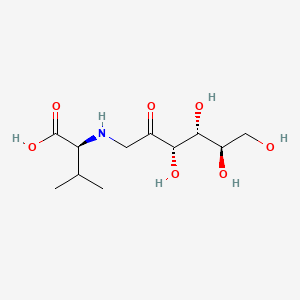
![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)

